N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
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Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a useful research compound. Its molecular formula is C16H20N2O3S3 and its molecular weight is 384.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
This compound acts as an activator of GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in tier 1 DMPK assays . The compound has shown nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .
Biochemical Analysis
Biochemical Properties
This compound interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been found to display nanomolar potency as a GIRK1/2 activator .
Cellular Effects
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can influence cell function by modulating cellular excitability . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by activating GIRK channels . This activation can lead to changes in gene expression and cellular metabolism .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S3/c1-11-17-16(13-4-3-8-22-13)14(23-11)5-6-15(19)18(2)12-7-9-24(20,21)10-12/h3-4,8,12H,5-7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKZNVOQASCNSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N(C)C2CCS(=O)(=O)C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.